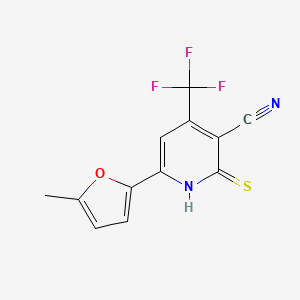

6-(5-Methylfuran-2-yl)-2-sulfanyl-4-(trifluoromethyl)pyridine-3-carbonitrile

Description

Properties

IUPAC Name |

6-(5-methylfuran-2-yl)-2-sulfanylidene-4-(trifluoromethyl)-1H-pyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7F3N2OS/c1-6-2-3-10(18-6)9-4-8(12(13,14)15)7(5-16)11(19)17-9/h2-4H,1H3,(H,17,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYJXZGZPCUSQMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(O1)C2=CC(=C(C(=S)N2)C#N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7F3N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(5-Methylfuran-2-yl)-2-sulfanyl-4-(trifluoromethyl)pyridine-3-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Pyridine Ring: The pyridine ring can be synthesized through a cyclization reaction involving appropriate precursors.

Introduction of the Trifluoromethyl Group: Trifluoromethylation can be achieved using reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonic acid (CF3SO3H) under radical or nucleophilic conditions.

Attachment of the Sulfanyl Group: The sulfanyl group can be introduced via nucleophilic substitution reactions using thiol reagents.

Incorporation of the Carbonitrile Group: The carbonitrile group can be added through reactions involving cyanide sources such as sodium cyanide (NaCN) or potassium cyanide (KCN).

Addition of the Methylfuran Moiety: The methylfuran group can be attached through coupling reactions, such as Suzuki or Heck coupling, using appropriate furan derivatives.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced catalysts, and green chemistry principles to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

6-(5-Methylfuran-2-yl)-2-sulfanyl-4-(trifluoromethyl)pyridine-3-carbonitrile can undergo various chemical reactions, including:

Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

Reduction: The carbonitrile group can be reduced to primary amines using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: H2O2, m-CPBA

Reduction: LiAlH4, catalytic hydrogenation

Substitution: Nucleophiles such as amines, thiols, or alcohols

Major Products Formed

Oxidation: Sulfoxides, sulfones

Reduction: Primary amines

Substitution: Various substituted derivatives

Scientific Research Applications

6-(5-Methylfuran-2-yl)-2-sulfanyl-4-(trifluoromethyl)pyridine-3-carbonitrile has several scientific research applications:

Medicinal Chemistry: This compound can be used as a building block for the synthesis of pharmaceuticals with potential antiviral, anticancer, and anti-inflammatory properties.

Materials Science: It can be utilized in the development of advanced materials with unique electronic and optical properties.

Agrochemicals: The compound may serve as a precursor for the synthesis of pesticides and herbicides with improved efficacy and environmental safety.

Mechanism of Action

The mechanism of action of 6-(5-Methylfuran-2-yl)-2-sulfanyl-4-(trifluoromethyl)pyridine-3-carbonitrile depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity and leading to therapeutic effects. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the sulfanyl group may participate in redox reactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

Key structural differences among pyridine-3-carbonitrile derivatives lie in substituents at positions 2, 4, and 6. Below is a comparative analysis:

Position 6 Substituents

- Target Compound: 5-Methylfuran-2-yl (electron-rich heterocycle).

- 6-(4-Chlorophenyl) Analogue : 4-Chlorophenyl (electron-withdrawing) .

- Increases lipophilicity (logP) and may influence binding to hydrophobic pockets.

- 6-(2-Thienyl) Analogue : Thienyl group (sulfur-containing heterocycle) .

- Balances electron density and offers hydrogen-bonding capabilities.

Position 2 Substituents

- Target Compound : -SH (unsubstituted sulfanyl).

- Capable of hydrogen bonding or disulfide formation, enhancing reactivity.

- 2-[(4-Methylphenyl)sulfanyl] Analogue: Bulky aryl group .

- 2-(2-Oxopropylsulfanyl) Analogue : Oxopropyl group .

- Introduces a ketone moiety, altering polarity and redox properties.

Position 4 Substituents

- Trifluoromethyl (CF₃) Group : Common in the target compound and analogues .

- Strong electron-withdrawing effect stabilizes the pyridine ring, enhancing metabolic stability and membrane permeability.

Data Table: Key Comparative Features

Biological Activity

The compound 6-(5-Methylfuran-2-yl)-2-sulfanyl-4-(trifluoromethyl)pyridine-3-carbonitrile (CAS No. 1014623-05-2) is a novel pyridine derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Molecular Formula and Weight

- Molecular Formula : C₁₇H₁₁F₃N₄OS

- Molecular Weight : 361.34 g/mol

Structural Features

The compound features a pyridine ring substituted with a trifluoromethyl group and a sulfanyl moiety, along with a 5-methylfuran substituent. These structural elements contribute to its unique chemical reactivity and biological properties.

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines, including:

The compound exhibited selectivity towards cancer cells over normal cells, indicating a promising therapeutic window.

The anticancer activity is primarily attributed to the compound's ability to induce apoptosis in cancer cells through the activation of caspase pathways. Specifically, it has been shown to increase caspase-9 levels significantly, suggesting a mitochondrial pathway of apoptosis induction .

Anti-inflammatory Activity

In addition to its anticancer effects, the compound also demonstrated anti-inflammatory properties. It was found to inhibit the production of pro-inflammatory cytokines in vitro, which could be beneficial in treating inflammatory diseases.

Antimicrobial Activity

Preliminary studies indicate that this compound possesses antimicrobial properties against various bacterial strains. The mechanism appears to involve disruption of bacterial cell membranes, although further research is needed to elucidate the exact pathways involved.

Bioavailability and Metabolism

The pharmacokinetic profile of the compound shows favorable characteristics:

- Oral Bioavailability : Approximately 31.8% following oral administration.

- Clearance Rate : 82.7 mL/h/kg after intravenous administration .

These parameters suggest that the compound may be suitable for oral dosing regimens in clinical settings.

Toxicity Profile

Toxicity assessments in animal models revealed no acute toxicity at doses up to 2000 mg/kg, indicating a potentially safe therapeutic profile for further development .

Case Studies

- Study on MDA-MB-231 Cells : In a controlled experiment, treatment with the compound resulted in a significant reduction in cell viability compared to untreated controls, supporting its role as a potent anticancer agent.

- Inflammation Model : In vivo studies using murine models of inflammation showed reduced edema and cytokine levels following administration of the compound, highlighting its anti-inflammatory potential.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 6-(5-Methylfuran-2-yl)-2-sulfanyl-4-(trifluoromethyl)pyridine-3-carbonitrile, and how can reaction conditions be optimized?

- Methodology :

- Step 1 : Start with a pyridine-3-carbonitrile core. Introduce the trifluoromethyl group via nucleophilic substitution using CFCu or trifluoromethylation reagents under anhydrous conditions .

- Step 2 : Incorporate the 5-methylfuran-2-yl moiety via Suzuki-Miyaura coupling, using Pd(PPh) as a catalyst and a furan-derived boronic ester .

- Step 3 : Add the sulfanyl (-SH) group via thiolation using Lawesson’s reagent or HS gas under controlled pH (neutral to mildly acidic) to avoid over-substitution .

- Optimization : Monitor reaction progress via HPLC and adjust temperature (typically 80–120°C) and solvent polarity (e.g., DMF or THF) to improve yield .

Q. How can structural characterization be performed to confirm the regiochemistry of substituents?

- Methodology :

- X-ray crystallography : Resolve the crystal structure using SHELX software for refinement, focusing on bond angles and distances (e.g., C-S bond length ~1.82 Å, C≡N ~1.16 Å) .

- NMR analysis : Use -NMR to confirm trifluoromethyl positioning (δ ~ -60 to -70 ppm) and -NMR to verify furan methyl protons (δ ~2.3 ppm) .

- Mass spectrometry : High-resolution ESI-MS can validate molecular weight (expected [M+H] ~357.05 Da) .

Q. What stability challenges arise during storage, and how can they be mitigated?

- Methodology :

- Degradation pathways : Hydrolysis of the nitrile group or oxidation of the sulfanyl group may occur.

- Mitigation : Store under inert gas (N or Ar) at -20°C in amber vials. Use stabilizers like BHT (butylated hydroxytoluene) for oxidation-prone groups .

Advanced Research Questions

Q. How does the compound interact with biological targets (e.g., kinases or enzymes), and what computational tools can predict binding affinities?

- Methodology :

- Docking studies : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like RET kinase. Focus on hydrogen bonding (e.g., pyridine nitrogen with catalytic lysine) and hydrophobic contacts (trifluoromethyl with pocket residues) .

- MD simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes .

- Experimental validation : Compare computational results with SPR (surface plasmon resonance) binding assays (K values) .

Q. What strategies resolve contradictions in pharmacological data (e.g., conflicting cytotoxicity results across cell lines)?

- Methodology :

- Dose-response profiling : Test IC values in multiple cell lines (e.g., HepG2 vs. HEK293) using MTT assays. Account for metabolic differences (e.g., CYP450 expression) .

- Off-target screening : Use kinase profiling panels (e.g., Eurofins KinaseScan) to identify unintended interactions .

- Mechanistic studies : Perform RNA-seq to assess microRNA or NF-κB pathway changes linked to variable responses .

Q. How can the compound’s fluorescence or electronic properties be exploited for sensing applications?

- Methodology :

- UV-Vis spectroscopy : Measure absorbance peaks (~270 nm for pyridine, ~320 nm for furan) and fluorescence emission (λ ~400 nm) .

- DFT calculations : Use Gaussian 16 to model HOMO-LUMO gaps and predict charge-transfer interactions .

- Application testing : Develop metal ion sensors (e.g., Cu) by monitoring fluorescence quenching in buffer solutions .

Methodological Considerations Table

Key Challenges and Solutions

- Synthetic Yield Variability : Optimize catalyst purity and degas solvents to prevent side reactions .

- Crystallization Difficulties : Use vapor diffusion with hexane/ethyl acetate to grow single crystals .

- Data Reproducibility : Standardize cell culture conditions (e.g., passage number, serum batch) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.